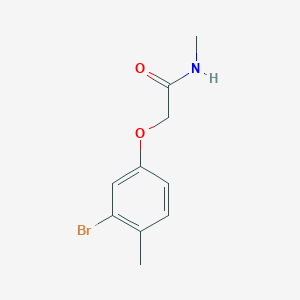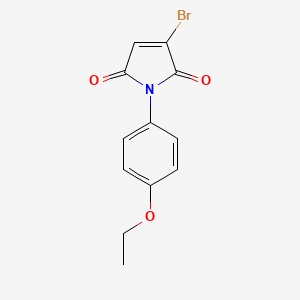
3-Bromo-1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione
説明
“3-Bromo-1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione” is a chemical compound with the molecular formula C12H10BrNO3 . It has a molecular weight of 296.12 g/mol . The IUPAC name for this compound is 3-bromo-1-(4-ethoxyphenyl)pyrrole-2,5-dione .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Bromo-1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione” include a molecular weight of 296.12 g/mol, a topological polar surface area of 46.6 Ų, and a complexity of 359 . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 3 rotatable bonds .科学的研究の応用
Synthesis of Indole Derivatives
- Experimental Conditions: Reactions typically involve catalysis and may require specific temperatures and solvents to facilitate the process. Results Summary: The synthesis of indole derivatives leads to compounds with various biologically vital properties, including potential therapeutic applications .
Development of Pharmacophores
- Design and Synthesis: Utilizing the compound to construct pharmacophores involves careful design and synthesis, often using computational models to predict activity. Results Summary: The development of new pharmacophores can lead to the discovery of novel drugs with improved efficacy and reduced side effects .
- In Vivo Testing: Testing the efficacy of derivatives in animal models, such as albino rats, to assess anti-inflammatory properties. Results Summary: Some derivatives have shown effectiveness against inflammation, indicating the potential for this compound in anti-inflammatory drug development .
Antimicrobial Agents
Scientific Field
- Cell Line Experiments: Testing the compound’s derivatives on various cancer cell lines to determine cytotoxicity. Results Summary: Certain derivatives may exhibit cytotoxic effects on cancer cells, providing a pathway for the development of new cancer therapies .
Material Science
Scientific Field
- Conditions: Specific conditions are required for the reaction, which may include temperature control and the presence of a catalyst. Results Summary: The method allows for formal anti-Markovnikov hydromethylation of alkenes, a valuable transformation in synthetic chemistry .
Alkaloid Synthesis
- Synthetic Pathways: Employing the compound in the construction of complex alkaloid structures. Results Summary: The synthesis of these alkaloids can lead to the discovery of new drugs and understanding of biological processes .
- In Vivo Experiments: Testing the efficacy of the compound’s derivatives in reducing inflammation in animal models. Results Summary: Some derivatives have shown promising results in reducing inflammation, indicating potential for therapeutic use .
Synthesis of Pyridine Derivatives
- Conditions: The reaction may involve C–C bond cleavage promoted by iodine and tert-butyl hydroperoxide (TBHP) in a metal-free environment. Results Summary: The synthesis of pyridine derivatives expands the range of potential applications in medicinal chemistry due to their biological and therapeutic value .
特性
IUPAC Name |
3-bromo-1-(4-ethoxyphenyl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3/c1-2-17-9-5-3-8(4-6-9)14-11(15)7-10(13)12(14)16/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KREKWVBIXGJZSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C=C(C2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



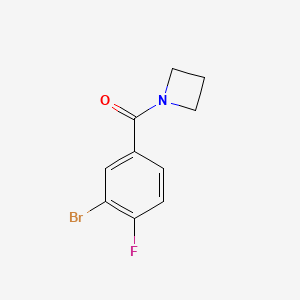
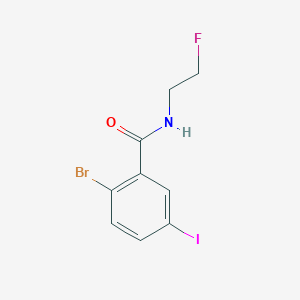
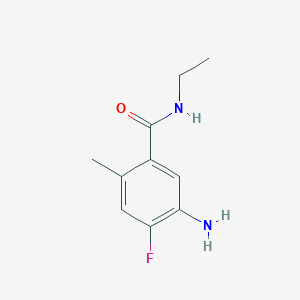
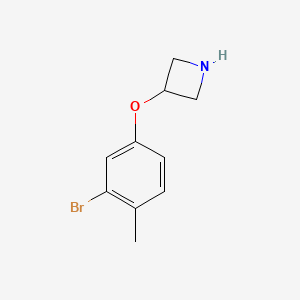
![1-[(3-Bromophenyl)methyl]-3-fluoroazetidine](/img/structure/B1383921.png)
![8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1383922.png)
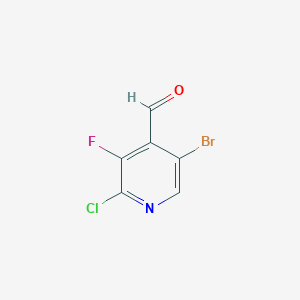
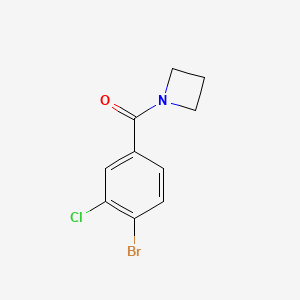
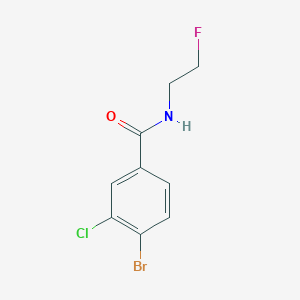
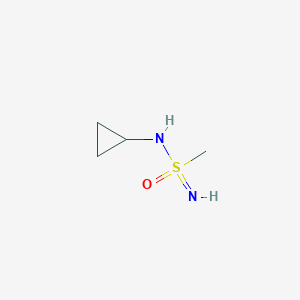
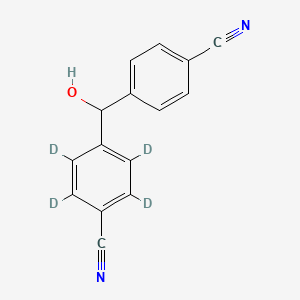
![1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole](/img/structure/B1383933.png)
![6-Bromo-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1383936.png)
